2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a chlorophenyl group, a hydroxyethyl group, and a dimethoxyphenylacetamide moiety. Its unique structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and hydroxyethyl groups. The final step involves the acylation of the pyrimidine derivative with 3,5-dimethoxyphenylacetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible therapeutic applications, although further research is needed.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of 2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pyrimidine ring and the chlorophenyl group may play a crucial role in binding to these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide: This compound itself.
This compound analogs: Compounds with slight modifications in the functional groups.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and the potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24ClN3O5 |
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Molecular Weight |
457.9 g/mol |
IUPAC Name |
2-[2-(3-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H24ClN3O5/c1-14-20(7-8-28)23(30)27(22(25-14)15-5-4-6-16(24)9-15)13-21(29)26-17-10-18(31-2)12-19(11-17)32-3/h4-6,9-12,28H,7-8,13H2,1-3H3,(H,26,29) |
InChI Key |
WNBIGQNYDKKVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)NC3=CC(=CC(=C3)OC)OC)CCO |
Origin of Product |
United States |
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